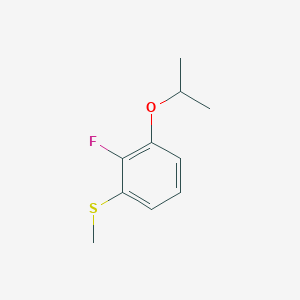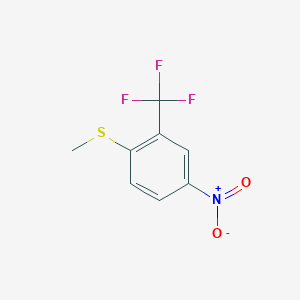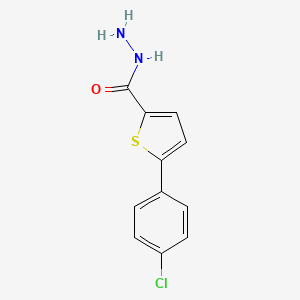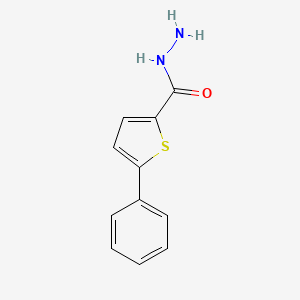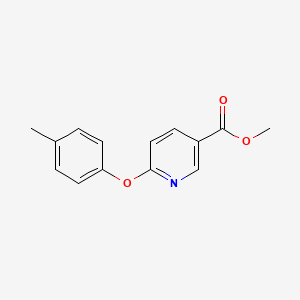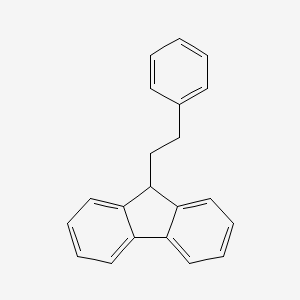
9-(2-Phenylethyl)fluorene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Phenylethyl)fluorene (9-PEF) is a synthetic compound that has been studied for its potential in a variety of applications. It is a derivative of fluorene, a naturally occurring aromatic hydrocarbon. 9-PEF has been found to have interesting properties that make it a promising compound for use in scientific research and laboratory experiments.
科学研究应用
9-(2-Phenylethyl)fluorene has been studied for its potential applications in scientific research. It has been used in organic synthesis and material science, as well as in the study of medicinal chemistry and drug discovery. In particular, 9-(2-Phenylethyl)fluorene has been found to be a useful tool in the development of new drugs, as it can be used to modify the structure of existing drugs to create new compounds with desired properties.
作用机制
The mechanism of action of 9-(2-Phenylethyl)fluorene is not yet fully understood. However, it is known that the compound can bind to certain proteins and enzymes in the body, which can lead to changes in the activity of these proteins and enzymes. This may result in changes in the levels of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9-(2-Phenylethyl)fluorene have not yet been fully studied. However, studies have found that the compound can have an effect on certain biochemical processes, such as the production of reactive oxygen species. It has also been found to have an effect on the activity of certain enzymes, such as cytochrome P450.
实验室实验的优点和局限性
The use of 9-(2-Phenylethyl)fluorene in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it can be used to modify existing drugs to create new compounds with desired properties. However, there are some limitations to its use in laboratory experiments. For example, it is not yet fully understood how the compound interacts with proteins and enzymes in the body, and it is not known how it affects biochemical and physiological processes.
未来方向
There are a number of potential future directions for the use of 9-(2-Phenylethyl)fluorene. For example, further research could be done to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in organic synthesis and material science, as well as its potential use in drug development. Finally, further research could be done to explore its potential use in other areas, such as biotechnology and nanotechnology.
合成方法
9-(2-Phenylethyl)fluorene can be synthesized by a variety of methods. The most common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone. This reaction produces a substituted fluorene. Other methods for synthesizing 9-(2-Phenylethyl)fluorene include the Dieckmann cyclization, the Ullmann reaction, and the Stille reaction.
属性
IUPAC Name |
9-(2-phenylethyl)-9H-fluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18/c1-2-8-16(9-3-1)14-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIDBGDPGPVLAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60488926 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Phenylethyl)-9H-fluorene | |
CAS RN |
10423-31-1 |
Source


|
| Record name | 9-(2-Phenylethyl)-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60488926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








